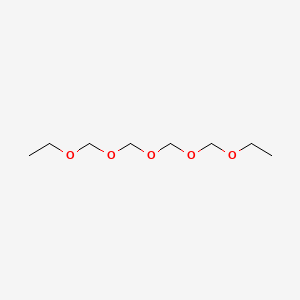
3,5,7,9,11-Pentaoxa-tridecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,7,9,11-Pentaoxa-tridecane is an organic compound with the molecular formula C8H18O5 and a molecular weight of 194.2255 g/mol . It is characterized by the presence of five oxygen atoms within its structure, which are arranged in a linear fashion. This compound is also known by its CAS Registry Number 5729-59-9 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7,9,11-Pentaoxa-tridecane typically involves the reaction of ethylene glycol with formaldehyde under acidic conditions. The reaction proceeds through a series of condensation steps, leading to the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3,5,7,9,11-Pentaoxa-tridecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or ethers.
Substitution: The oxygen atoms in the compound can participate in nucleophilic substitution reactions, forming new carbon-oxygen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols and ethers.
Substitution: Various substituted ethers and esters.
Aplicaciones Científicas De Investigación
3,5,7,9,11-Pentaoxa-tridecane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a model compound for studying biological oxidation processes.
Mecanismo De Acción
The mechanism of action of 3,5,7,9,11-Pentaoxa-tridecane involves its interaction with various molecular targets, primarily through its oxygen atoms. These interactions can lead to the formation of hydrogen bonds and coordination complexes with metal ions. The compound can also participate in redox reactions, influencing the activity of enzymes and other biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5,7,9-Oxatetrathiacyclodecane: This compound contains sulfur atoms in addition to oxygen atoms, making it more reactive in certain chemical reactions.
4,6,8,10-Tetramethyl-3,5,7,9,11-pentaoxatridecane: This compound has additional methyl groups, which can influence its solubility and reactivity.
Uniqueness
3,5,7,9,11-Pentaoxa-tridecane is unique due to its linear arrangement of five oxygen atoms, which imparts specific chemical properties and reactivity patterns. Its ability to form stable complexes and participate in a variety of chemical reactions makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
5729-59-9 |
|---|---|
Fórmula molecular |
C8H18O5 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
ethoxymethoxymethoxymethoxymethoxyethane |
InChI |
InChI=1S/C8H18O5/c1-3-9-5-11-7-13-8-12-6-10-4-2/h3-8H2,1-2H3 |
Clave InChI |
JKBYKDXRRQROLD-UHFFFAOYSA-N |
SMILES canónico |
CCOCOCOCOCOCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


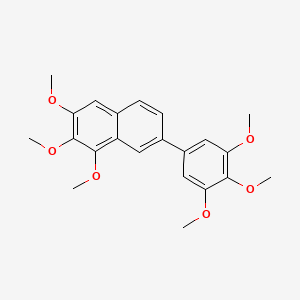
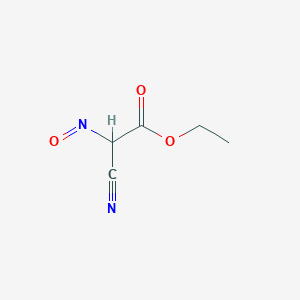
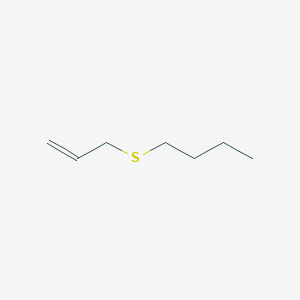

![Methyl 2-[2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]benzoate](/img/structure/B14735398.png)

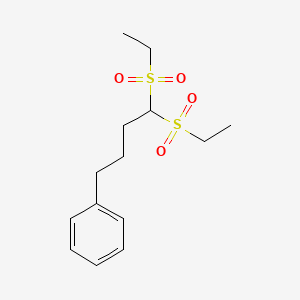
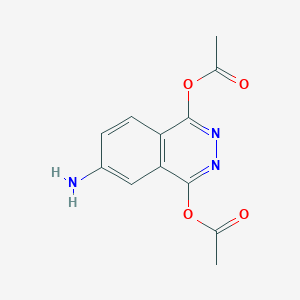
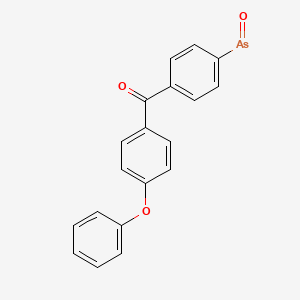
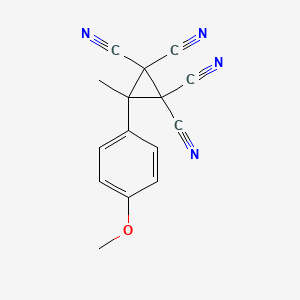

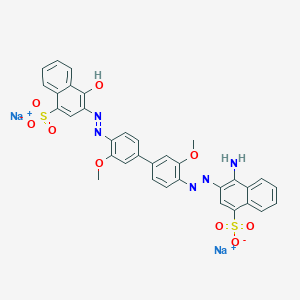
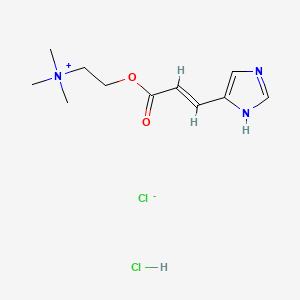
![3-[6-(Dimethylamino)hexylamino]propanenitrile](/img/structure/B14735453.png)
